S-鲁索利替尼

描述

S-Ruxolitinib: is a selective inhibitor of Janus kinase 1 and Janus kinase 2, which are enzymes involved in the signaling pathways of various cytokines and growth factors. This compound is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, and has shown efficacy in treating steroid-refractory acute graft-versus-host disease .

作用机制

Target of Action

S-Ruxolitinib, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib works by competitively inhibiting the ATP-binding catalytic site on JAK1 and JAK2 . By inhibiting JAK1 and JAK2, Ruxolitinib blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Ruxolitinib is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, Ruxolitinib blocks this dysregulated pathway .

Pharmacokinetics

Ruxolitinib is well absorbed and has a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of Ruxolitinib can be described with a two-compartment model and linear elimination . Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Ruxolitinib are pharmacologically active . The main route of elimination of Ruxolitinib metabolites is renal .

Result of Action

Ruxolitinib’s action results in a meaningful reduction in spleen size and symptom burden in the majority of myelofibrosis patients . It may also have a favorable effect on survival . In polycythemia vera, Ruxolitinib effectively controls the hematocrit and reduces splenomegaly .

Action Environment

The JAK signaling cascade, which Ruxolitinib targets, is like a bottleneck where a lot of inflammation or inflammatory pathways signal through . This is why it works so well for symptoms in myeloproliferative neoplasms . That’s part of the reason why it works for the therapy of both acute and chronic graft-vs-host disease, as it’s a powerful anti-inflammatory agent . The inflammatory pathways set up an environment that’s ripe to develop an immune response .

科学研究应用

Chemistry: S-Ruxolitinib is used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various cellular processes .

Biology: In biological research, S-Ruxolitinib is used to investigate the effects of Janus kinase inhibition on immune cell function and cytokine signaling .

Medicine: Medically, S-Ruxolitinib is used to treat myeloproliferative neoplasms, polycythemia vera, and steroid-refractory acute graft-versus-host disease. It is also being investigated for its potential in treating other inflammatory and autoimmune diseases .

Industry: In the pharmaceutical industry, S-Ruxolitinib is used in the development of new therapeutic agents targeting the Janus kinase-signal transducer and activator of transcription pathway .

生化分析

Biochemical Properties

S-Ruxolitinib functions as a competitive inhibitor of the ATP-binding catalytic site of the JAK1 and JAK2 kinases. By inhibiting these kinases, S-Ruxolitinib disrupts the JAK-STAT signaling pathway, which is essential for the transduction of signals from various cytokines and growth factors. This inhibition leads to a reduction in the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes involved in cell proliferation, differentiation, and survival .

S-Ruxolitinib interacts with several biomolecules, including cytokine receptors and STAT proteins. The nature of these interactions is primarily inhibitory, as S-Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing their activation and subsequent phosphorylation of STAT proteins .

Cellular Effects

S-Ruxolitinib exerts significant effects on various cell types and cellular processes. In hematopoietic cells, S-Ruxolitinib reduces the proliferation of abnormal blood cells by inhibiting the JAK-STAT pathway, which is often dysregulated in myeloproliferative neoplasms . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, thereby reducing inflammation and abnormal cell growth.

In immune cells, S-Ruxolitinib modulates the function of natural killer cells, dendritic cells, T helper cells, and regulatory T cells. By inhibiting the JAK-STAT pathway, S-Ruxolitinib reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are critical for immune cell activation and function . This results in an overall immunosuppressive effect, which can be beneficial in conditions such as graft-versus-host disease .

Molecular Mechanism

The molecular mechanism of S-Ruxolitinib involves the competitive inhibition of the ATP-binding catalytic site of JAK1 and JAK2. By binding to this site, S-Ruxolitinib prevents the phosphorylation and activation of these kinases, thereby inhibiting the downstream signaling of the JAK-STAT pathway . This inhibition leads to a reduction in the phosphorylation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation, differentiation, and survival .

S-Ruxolitinib also induces apoptosis in malignant cells by inhibiting the JAK-STAT pathway, which is often constitutively activated in cancer cells . This inhibition disrupts the survival signals in these cells, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Ruxolitinib have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Prolonged exposure to S-Ruxolitinib can lead to the development of resistance in some cell lines, as cells may upregulate alternative signaling pathways to bypass the inhibition of the JAK-STAT pathway .

Long-term studies have shown that S-Ruxolitinib can have sustained effects on cellular function, including the reduction of spleen volume and improvement of symptoms in patients with myelofibrosis . These effects are maintained with continuous treatment, although dose adjustments may be necessary to manage adverse effects and maintain efficacy .

Dosage Effects in Animal Models

In animal models, the effects of S-Ruxolitinib vary with different dosages. At low doses, S-Ruxolitinib effectively inhibits the JAK-STAT pathway and reduces the proliferation of abnormal blood cells without causing significant toxicity . At higher doses, S-Ruxolitinib can cause adverse effects, including myelosuppression and immunosuppression . These effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have been observed in animal studies, where a minimum effective dose is required to achieve significant inhibition of the JAK-STAT pathway . Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but instead increases the risk of adverse effects.

Metabolic Pathways

S-Ruxolitinib is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The major metabolites of S-Ruxolitinib are pharmacologically active and contribute to the overall therapeutic effects of the compound . These metabolites are further processed and eliminated through renal excretion .

The metabolic pathways of S-Ruxolitinib involve several enzymes and cofactors, including CYP3A4 and CYP2C9 . The interaction of S-Ruxolitinib with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

S-Ruxolitinib is well absorbed and has a high bioavailability . It is extensively bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the body . The compound is distributed in a two-compartment model, with a rapid distribution phase followed by a slower elimination phase .

Within cells, S-Ruxolitinib is transported to various compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on the JAK-STAT pathway . The distribution of S-Ruxolitinib within tissues is influenced by factors such as tissue perfusion and the expression of transporters and binding proteins .

Subcellular Localization

S-Ruxolitinib is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, S-Ruxolitinib inhibits the activation of JAK1 and JAK2 kinases, preventing the phosphorylation and translocation of STAT proteins to the nucleus . In the nucleus, S-Ruxolitinib further inhibits the transcriptional activity of STAT proteins, reducing the expression of target genes involved in cell proliferation and survival .

The subcellular localization of S-Ruxolitinib is critical for its activity, as it ensures the compound is in proximity to its target kinases and transcription factors . Post-translational modifications, such as phosphorylation, may also influence the localization and activity of S-Ruxolitinib within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Ruxolitinib involves several key steps:

Key Reactions: The key steps include acyl halogenation, amidation, and dehydration reactions to form the cyano group. .

Industrial Production Methods: Industrial production of S-Ruxolitinib involves optimizing the synthetic route to achieve higher yields and purity. This includes the use of chiral metal catalysts for asymmetric hydrogenation and the resolution of intermediates using chiral small molecule catalysis .

化学反应分析

Types of Reactions: S-Ruxolitinib undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

相似化合物的比较

Tofacitinib: Another Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3.

Baricitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.

Upadacitinib: Preferentially targets Janus kinase 1

Uniqueness of S-Ruxolitinib: S-Ruxolitinib is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, making it particularly effective in treating myeloproliferative neoplasms and other conditions involving dysregulated Janus kinase-signal transducer and activator of transcription signaling .

属性

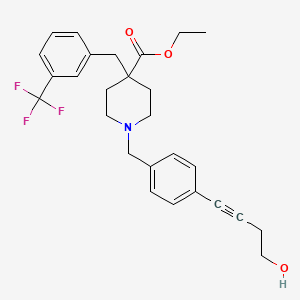

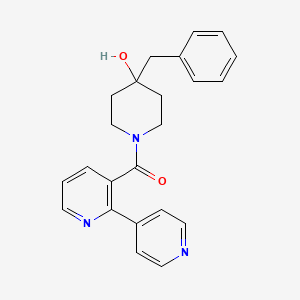

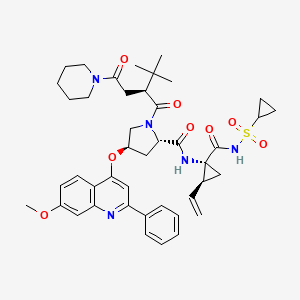

IUPAC Name |

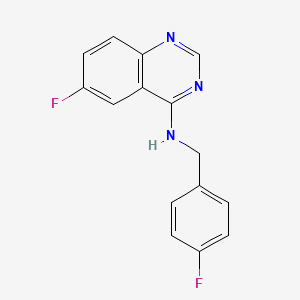

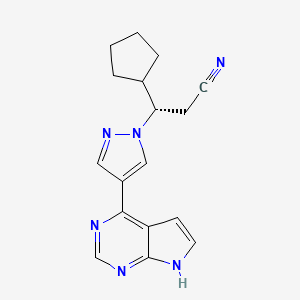

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)